4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid
Description
Properties
IUPAC Name |
4-methylsulfanyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-18-7-5-9(12(16)17)14-10(15)8-4-3-6-13-11(8)19-2/h3-4,6,9H,5,7H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEYYGFJBLWFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381002 | |
| Record name | N-[2-(Methylsulfanyl)pyridine-3-carbonyl]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-70-4 | |
| Record name | N-[2-(Methylsulfanyl)pyridine-3-carbonyl]methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinyl intermediate, which is then functionalized with methylsulfanyl groups. The final step involves the formation of the butanoic acid moiety through a series of condensation and hydrolysis reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The methylsulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the formamido group, yielding a simpler derivative.
Substitution: The pyridinyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Derivatives with reduced formamido groups.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anti-inflammatory Activity
- Compounds with similar structures have shown significant anti-inflammatory properties. For instance, derivatives of methylsulfanyl compounds have been investigated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β. This suggests that 4-(methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid could be a candidate for treating chronic inflammatory diseases .
- Antimicrobial Properties
- Cancer Therapeutics
Study 1: Anti-inflammatory Effects
In a study published in ChemMedChem, researchers evaluated the anti-inflammatory effects of related compounds on human whole blood assays. Results indicated that certain methylsulfanyl derivatives effectively reduced TNF-alpha release, highlighting the potential for similar compounds like this compound to serve as therapeutic agents in inflammatory diseases .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the methylsulfanyl group significantly impacted antimicrobial potency, indicating a need for further exploration of this compound's structure-activity relationship .
Mechanism of Action
The mechanism by which 4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of methylsulfanyl groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share functional or structural similarities with 4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid:
2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA)
- Structure : Features a cyclohexylcarbamoyl-benzoyl group instead of the pyridin-3-ylformamido moiety.
- Properties : The cyclohexyl group enhances steric bulk and hydrophobicity but lacks aromatic interactions. Studies show moderate BSA binding via ultrasonic interferometry, likely driven by hydrophobic interactions and carboxamide hydrogen bonding .
2-[(2-Formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic Acid
- Structure: Shares the methylsulfanyl substitution on the butanoic acid chain but replaces the pyridine ring with a branched methyl group.
- Properties: Increased steric hindrance from the 3-methyl group may limit conformational flexibility.
- Key Difference : The lack of an aromatic system diminishes opportunities for electronic delocalization or specific protein interactions.
(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic Acid
- Structure : Contains a thiazolidine ring and dioxopiperazine group, introducing heterocyclic diversity and additional hydrogen-bonding sites.
- Properties : Epimerization observed under varying chromatographic conditions suggests sensitivity to stereochemical environments .
- Key Difference : The thiazolidine and dioxopiperazine moieties offer distinct pharmacokinetic profiles compared to the target compound’s simpler pyridine-carboxamide system.
Functional Group Analysis and Electronic Properties
Computational studies using density functional theory (DFT), as implemented in programs like ADF, can elucidate electronic differences between these compounds . For example:
- Pyridine vs. Benzoyl/Cyclohexyl : The pyridine ring in the target compound introduces a dipole moment and polarizable π-system, enhancing interactions with charged or aromatic residues in proteins.
- In contrast, sulfino (SO₂H) or triazole groups (as in ) are more polar but less lipophilic .
Protein Interaction Studies
Ultrasonic interferometry data for carboxamide derivatives (e.g., 2CA4MBA) reveal that methylsulfanyl substitutions correlate with stronger BSA binding, likely due to hydrophobic effects . The target compound’s pyridine ring may further augment binding via π-π interactions with tryptophan or tyrosine residues in BSA. However, empirical validation is required.
Structural and Physicochemical Data Table
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Aromatic System | LogP (Predicted) |
|---|---|---|---|---|
| This compound | ~342.5 | Pyridine, formamido, methylsulfanyl | Yes | ~1.8 |
| 2CA4MBA | ~394.4 | Benzoyl, cyclohexylcarbamoyl, methylsulfanyl | No | ~2.5 |
| 2-[(2-Formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid | ~306.4 | Branched alkyl, methylsulfanyl | No | ~1.2 |
Biological Activity
4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a methylsulfanyl group and a pyridine moiety, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 300.39 g/mol. The structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Receptor Binding : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release and modulating pain responses.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the secretion of tumor necrosis factor-alpha (TNF-α) in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. In vitro assays revealed that it possesses moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate promising potential for further development into antimicrobial agents.
Data Table: Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α secretion | |
| Antimicrobial | Moderate activity against bacteria | |
| Receptor Interaction | Potential CNS modulation |
Case Studies
-
In Vitro Study on Inflammatory Response :
- A study conducted on macrophage cell lines showed that treatment with the compound significantly reduced TNF-α levels upon stimulation with lipopolysaccharides (LPS). The reduction was quantified using ELISA assays, demonstrating a dose-dependent response.
-
Antimicrobial Testing :
- In a series of assays against bacterial strains, the compound was tested for its bactericidal properties. Results indicated that at concentrations above 50 µg/mL, it effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent.
-
Pharmacokinetic Evaluation :
- Preliminary pharmacokinetic studies indicated that the compound is rapidly absorbed and metabolized in vivo, with a half-life suggesting it may require multiple doses for sustained therapeutic effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling 2-(methylsulfanyl)pyridine-3-carboxylic acid with a thioether-containing butanoic acid derivative. Acylation reactions using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous solvents (e.g., DMF or DCM) are common. Optimization requires precise control of stoichiometry, temperature (25–40°C), and pH (neutral to mildly acidic). Monitoring via TLC or HPLC ensures intermediate purity. For analogs, yields exceeding 90% have been achieved by introducing inert atmospheres (N₂/Ar) to prevent oxidation of methylsulfanyl groups .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify methylsulfanyl protons (δ ~2.1–2.5 ppm) and pyridine ring signals (δ ~7.5–8.5 ppm). IR spectroscopy confirms amide C=O stretching (~1650–1700 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the pyridinamide moiety .
Advanced Research Questions
Q. How do electronic properties of the pyridine and methylsulfanyl groups influence the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Computational modeling using density functional theory (DFT) via software like ADF can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The methylsulfanyl group’s electron-donating effect stabilizes the pyridine ring, altering binding affinity in enzymatic pockets. For example, sulfur lone pairs may coordinate metal ions in catalytic systems. Solvent effects (e.g., COSMO model in ADF) further refine reactivity predictions in aqueous environments .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays) for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or impurities. Validate purity via HPLC with UV/ELSD detectors. Re-evaluate bioactivity under standardized protocols:
- Minimum Inhibitory Concentration (MIC) : Use nutrient agar (NA) or potato dextrose agar (PDA) at pH 6.5–7.5.
- Control for Thiol Oxidation : Include antioxidants (e.g., ascorbic acid) to stabilize methylsulfanyl groups.
Cross-reference with computational docking studies (AutoDock Vina) to correlate activity with binding modes .
Q. How can substituent variations (e.g., replacing methylsulfanyl with trifluoromethyl) alter physicochemical properties?
- Methodological Answer : Introduce substituents via reductive amination or Suzuki coupling. Compare logP (lipophilicity) via shake-flask method or HPLC retention times. Trifluoromethyl groups enhance metabolic stability but reduce solubility; methylsulfanyl improves membrane permeability. Thermogravimetric analysis (TGA) assesses thermal stability (e.g., mp shifts from ~217°C to ~290°C for trifluoromethyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
